Cas no 204260-38-8 (Fmoc-4-methyl-D-phenylalanine)

Fmoc-4-methyl-D-phenylalanine 化学的及び物理的性質
名前と識別子
-
- Fmoc-4-methyl-D-phenylalanine
- Fmoc-D-Phe(4-Me)-OH
- Fmoc-D-4-Methylphe
- Fluorenylmethoxycarbonyl-D-4-methylphenylalanine
- FMOC-D-4-METHYLPHENYLALANINE
- Fmoc-p-Me-D-Phe-OH
- 4-Methyl-D-phenylalanine, N-FMOC protected
- AmbotzFAA1683
- Fmoc-L-phe(4-me)-OH
- FMOC-P-ME-D-PHENYLALANINE
- Fmoc-4-Methy-D-Phenylalanine
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
- DTXSID20373223
- SCHEMBL118250
- N-FLUORENEMETHOXYCARBONYL-L-4-METHYL PHENYLALANINE
- MFCD00270196
- UXLHLZHGQPDMJQ-HSZRJFAPSA-N
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid
- CS-0153092
- J-013304
- AKOS015837378
- A50177
- (R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-P-TOLYLPROPANOIC ACID
- AM83433
- PS-12014
- AC-9930
- 204260-38-8
- D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methyl-
- EN300-3421786
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
-
- MDL: MFCD00270196
- インチ: 1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
- InChIKey: UXLHLZHGQPDMJQ-HSZRJFAPSA-N
- ほほえんだ: CC1=CC=C(C[C@@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C(O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 401.16300
- どういたいしつりょう: 401.163
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 75.6A^2
- 疎水性パラメータ計算基準値(XlogP): 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 168 ºC
- ふってん: 629.1±55.0 °C at 760 mmHg
- フラッシュポイント: 334.3±31.5 °C
- PSA: 75.63000
- LogP: 4.92030
- ひせんこうど: 31 º (c=1,DMF)
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Fmoc-4-methyl-D-phenylalanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)
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危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Fmoc-4-methyl-D-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809442-250mg |
Fmoc-D-Phe(4-Me)-OH |
204260-38-8 | 98% | 250mg |
¥94.50 | 2022-01-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809442-5g |
Fmoc-D-Phe(4-Me)-OH |
204260-38-8 | 98% | 5g |
¥1,125.00 | 2022-01-14 | |
Enamine | EN300-3421786-5.0g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid |
204260-38-8 | 95.0% | 5.0g |
$1240.0 | 2025-03-18 | |
Enamine | EN300-3421786-0.1g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid |
204260-38-8 | 95.0% | 0.1g |
$120.0 | 2025-03-18 | |
Enamine | EN300-3421786-0.25g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid |
204260-38-8 | 95.0% | 0.25g |
$172.0 | 2025-03-18 | |
A2B Chem LLC | AB05274-1g |
Fmoc-4-methyl-d-phenylalanine |
204260-38-8 | 98%(HPLC) | 1g |
$38.00 | 2024-04-20 | |
A2B Chem LLC | AB05274-25g |
Fmoc-4-methyl-d-phenylalanine |
204260-38-8 | 98%(HPLC) | 25g |
$517.00 | 2024-04-20 | |
Enamine | EN300-3421786-5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid |
204260-38-8 | 5g |
$1240.0 | 2023-09-03 | ||
abcr | AB165608-5g |
Fmoc-D-4-methylphenylalanine, 98% (Fmoc-D-Phe(4-Me)-OH); . |
204260-38-8 | 98% | 5g |
€218.70 | 2025-02-14 | |
abcr | AB165608-25g |
Fmoc-D-4-methylphenylalanine, 98% (Fmoc-D-Phe(4-Me)-OH); . |
204260-38-8 | 98% | 25g |
€637.90 | 2025-02-14 |
Fmoc-4-methyl-D-phenylalanine 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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4. Back matter
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Fmoc-4-methyl-D-phenylalanineに関する追加情報
Professional Introduction to Fmoc-4-methyl-D-phenylalanine (CAS No. 204260-38-8)
Fmoc-4-methyl-D-phenylalanine, with the chemical identifier CAS No. 204260-38-8, is a crucial intermediate in the field of peptidomimetics and pharmaceutical synthesis. This compound, featuring an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a chiral D-amino acid backbone, has garnered significant attention due to its utility in constructing complex peptide-based therapeutics.
The Fmoc protecting group is particularly noteworthy for its stability under basic conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS). This property allows for efficient and controlled assembly of peptide chains, which is essential for the development of biologics such as antibodies and enzyme inhibitors. The incorporation of 4-methyl substituent in the phenyl ring of D-phenylalanine enhances the steric hindrance and improves the solubility profile of the resulting peptides, thereby facilitating their biological activity.
In recent years, there has been a surge in research focused on peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. Fmoc-4-methyl-D-phenylalanine plays a pivotal role in this domain by serving as a building block for designing novel peptidomimetics. These peptidomimetics are being explored for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
One of the most compelling applications of Fmoc-4-methyl-D-phenylalanine is in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and their overactivity or misregulation is associated with several diseases. By designing peptidomimetics that specifically target these proteases, researchers aim to develop highly selective and potent inhibitors. For instance, studies have shown that peptidomimetics incorporating Fmoc-protected D-amino acids exhibit enhanced binding affinity and stability against target proteases compared to their natural peptide counterparts.
The use of Fmoc-4-methyl-D-phenylalanine also extends to the field of vaccine development. Peptide-based vaccines are designed to elicit an immune response by mimicking pathogenic antigens. The structural integrity and biological activity of these vaccines can be significantly improved by incorporating chiral amino acids like D-phenylalanine. This modification not only enhances vaccine efficacy but also reduces potential side effects.
Advances in synthetic methodologies have further expanded the utility of Fmoc-4-methyl-D-phenylalanine. Modern SPPS techniques, coupled with automated synthesizers, have made it possible to construct complex peptides with high precision and yield. Additionally, innovations in computational chemistry have enabled researchers to predict and optimize the properties of peptidomimetics before experimental synthesis, thereby accelerating drug discovery pipelines.
The growing interest in green chemistry has also influenced the synthesis of Fmoc-4-methyl-D-phenylalanine. Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. For example, solvent-free reactions and biocatalytic approaches are being explored as alternatives to traditional synthetic methods. These advancements not only align with global sustainability goals but also enhance cost-effectiveness and scalability.
In conclusion, Fmoc-4-methyl-D-phenylalanine (CAS No. 204260-38-8) is a versatile and indispensable compound in modern pharmaceutical research. Its unique combination of protective group functionality and chiral purity makes it an invaluable tool for constructing advanced peptidomimetics. As research continues to uncover new therapeutic applications, the demand for high-quality intermediates like Fmoc-4-methyl-D-phenylalanine is expected to grow exponentially.

